2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
Description
This compound features an indole core substituted at the 1-position with a diethylamino-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a pyridin-3-ylmethyl group. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for drug discovery, particularly in targeting proteins or enzymes influenced by heterocyclic systems.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-3-25(4-2)20(27)15-26-14-18(17-9-5-6-10-19(17)26)21(28)22(29)24-13-16-8-7-11-23-12-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCCHYWIZJXOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also crucial to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Substituent Position and Electronic Effects
- 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide (): Differs by replacing the pyridin-3-ylmethyl group with a 4-fluorophenyl.
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide (D-24851) ():
Substitutes the 1-position with a 4-chlorobenzyl group and the acetamide with pyridin-4-yl. The chlorine atom enhances lipophilicity, while the pyridin-4-yl vs. pyridin-3-ylmethyl alters steric and electronic interactions in target binding.IJUSOW (2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide) ():
Features ethyl and methoxy groups on the indole, increasing hydrophobicity. The 4-methoxyphenyl acetamide may enhance membrane permeability compared to pyridine-linked analogs.
Core Modifications
Physicochemical Properties
*Calculated based on molecular formula.
Spectral Characterization
- NMR: The target compound’s ¹H-NMR would show distinct signals for the diethylamino group (~δ 1.2 ppm, triplet; δ 3.4 ppm, quartet) and pyridin-3-ylmethyl protons (~δ 4.8 ppm, singlet).
- MS : High-resolution mass spectrometry would confirm the molecular ion at m/z 425.5 (calculated).
Biological Activity
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic molecule featuring an indole structure, which is significant in medicinal chemistry for its diverse biological activities. This compound has garnered attention due to its potential applications in treating various diseases, particularly in oncology.
Structural Characteristics
This compound includes:
- Indole Ring : A bicyclic structure that plays a crucial role in biological activity.
- Diethylamino Group : Enhances solubility and bioavailability.
- Pyridine Moiety : Potentially increases binding affinity to biological targets.
- Oxoacetamide Functionalities : May interact with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Kinases : Inhibition of key kinases involved in cancer signaling pathways.
- Enzymes : Modulation of enzyme activity associated with cell proliferation and survival.
Anticancer Properties
Research indicates that compounds similar to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can effectively inhibit tumor growth in various cancer cell lines, including leukemia and solid tumors.
Case Study: Analogues of KX2-391
A relevant study on KX2-391 analogues demonstrated that certain modifications led to increased cytotoxicity against leukemia cell lines. The compound 4e , a derivative, exhibited IC50 values ranging from 0.96 µM to 4.23 µM against several leukemia cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | NB4 | 0.96 |
| 4e | HL60 | 1.62 |
| 4e | MV4-11 | 1.90 |
| 4e | K562 | 4.23 |
Pharmacological Profile
The unique combination of functional groups in this compound suggests a distinct pharmacological profile compared to other similar compounds. The diethylamino group may enhance solubility, while the pyridine moiety could improve target binding affinity.
Comparative Analysis with Similar Compounds
When compared to other indole derivatives such as indole-3-acetic acid and indomethacin, the compound demonstrates a broader range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Synthesis and Characterization
The synthesis of this compound involves multiple steps starting from the preparation of the indole core. Various synthetic routes have been explored to optimize yield and purity, which are critical for subsequent biological testing .
Toxicity and Safety Profile
Preliminary toxicity studies indicate that while the compound shows promising anticancer activity, further investigations are required to assess its safety profile comprehensively. The potential for cardiac toxicity associated with certain metabolites necessitates careful evaluation .
Q & A
Q. Table 1: Analog Compounds with Reported Bioactivity
Data Contradictions in Structure-Activity Relationships (SAR)
Q: How to address conflicting reports on the role of the diethylamino group in bioactivity? A: Contradictions may stem from substituent positioning or assay variability. Mitigation strategies:
- Isosteric replacements : Replace diethylamino with morpholine or piperidine groups to test electronic effects .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., NIH/NCATS guidelines) .
Computational Modeling for Reaction Optimization
Q: How can computational tools improve synthetic yields or predict side reactions? A: Leverage quantum chemistry and machine learning:
- Reaction path search : Use GRRM or AFIR methods to identify low-energy pathways for key steps (e.g., indole alkylation) .
- Solvent optimization : COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that minimize byproducts .
- ML-driven condition screening : Train models on existing reaction data (temperature, catalysts) to predict optimal conditions .
Interaction Studies with Biomolecules
Q: What methodologies are robust for studying interactions with DNA or proteins? A: Combine biophysical and computational techniques:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to immobilized DNA or recombinant proteins .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .
- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (AMBER or GROMACS) .
Stability and Degradation Under Experimental Conditions
Q: How to prevent degradation during biological assays or storage? A: Stability depends on functional group sensitivity:
- pH control : Store in neutral buffers (PBS, pH 7.4) to avoid hydrolysis of the acetamide group .
- Light sensitivity : Use amber vials to protect the indole moiety from UV-induced oxidation .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose) and confirm stability via DSC .
Q. Guidelines for Researchers
- Collaborative workflows : Integrate synthetic chemistry with computational and biological teams to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
